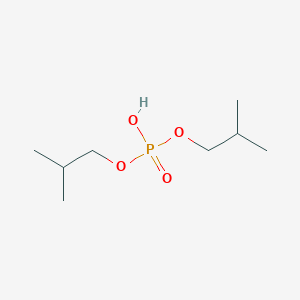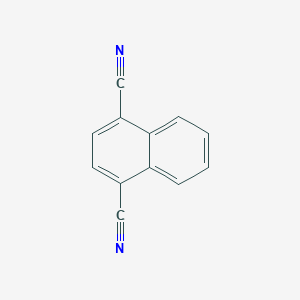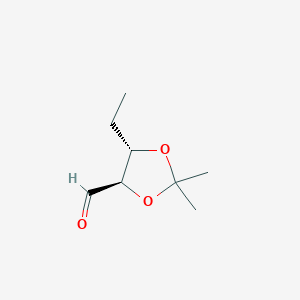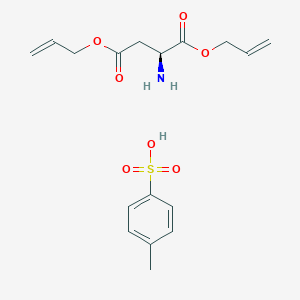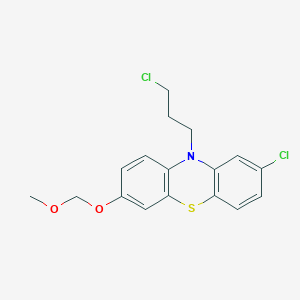
2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine typically involves multiple steps:
Starting Materials: The synthesis begins with phenothiazine as the core structure.
Alkylation: The 3-chloropropyl group is introduced via an alkylation reaction, often using 3-chloropropyl chloride in the presence of a base like potassium carbonate.
Methoxymethoxylation: The methoxymethoxy group is added through a reaction with methoxymethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including recrystallization or chromatography to obtain the pure compound.
Quality Control: Rigorous testing to confirm the identity and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted phenothiazines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its interactions with biological systems to understand its potential as a therapeutic agent.
Medicine: Investigating its efficacy and safety as an antipsychotic or antiemetic drug.
Industry: Potential use in the development of new materials or as a chemical reagent.
Mécanisme D'action
The mechanism of action of 2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine would depend on its specific application. In a pharmaceutical context, phenothiazines typically exert their effects by:
Blocking Dopamine Receptors: Reducing the activity of dopamine in the brain, which is beneficial in treating psychotic disorders.
Antiemetic Effects: By acting on the chemoreceptor trigger zone in the brain to prevent nausea and vomiting.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Thioridazine: Known for its antipsychotic and antiemetic properties.
Fluphenazine: Used in the treatment of schizophrenia.
Uniqueness
2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine is unique due to its specific substituents, which may confer distinct pharmacological properties or chemical reactivity compared to other phenothiazines. The presence of the methoxymethoxy group, in particular, could influence its solubility, stability, and interaction with biological targets.
Propriétés
IUPAC Name |
2-chloro-10-(3-chloropropyl)-7-(methoxymethoxy)phenothiazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2S/c1-21-11-22-13-4-5-14-17(10-13)23-16-6-3-12(19)9-15(16)20(14)8-2-7-18/h3-6,9-10H,2,7-8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIFKOPYCHQMOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
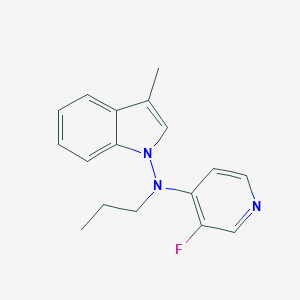
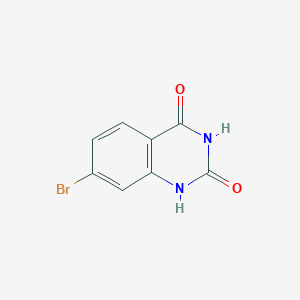
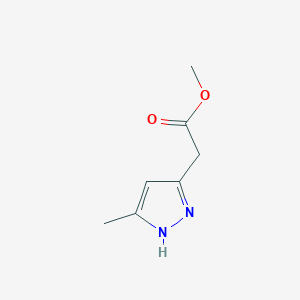
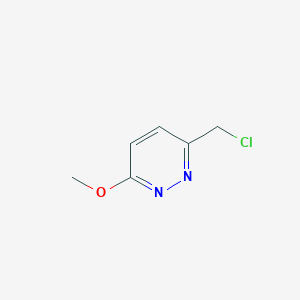

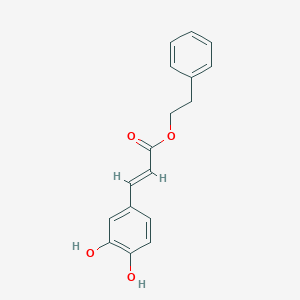
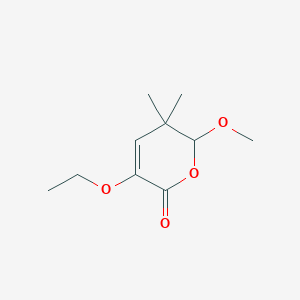
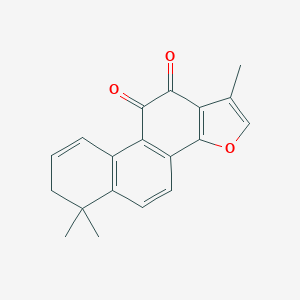
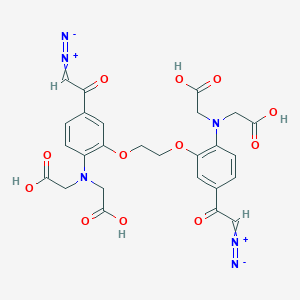
![[2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] Prop-2-enoate](/img/structure/B49203.png)
